molecular formula C7H5ClN6O B3331435 N-(5-tetrazolyl)-4-chloro-2-pyridinecarboxamide CAS No. 83282-16-0

N-(5-tetrazolyl)-4-chloro-2-pyridinecarboxamide

Cat. No. B3331435
CAS RN: 83282-16-0
M. Wt: 224.61 g/mol
InChI Key: PSUHESAEMPFMFS-UHFFFAOYSA-N
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Description

“N-(5-tetrazolyl)-4-chloro-2-pyridinecarboxamide” is a compound that contains a tetrazole moiety. Tetrazoles are distinguished by a five-membered, doubly unsaturated ring which consists of four nitrogen and one carbon atom with a molecular formula CN4H2 . They have a wide range of medicinal activity and potential role in biosciences .


Synthesis Analysis

The synthesis of tetrazole derivatives has been a topic of interest in recent years due to their diverse biological and pharmaceutical applications . The high-nitrogen energetic ionic salt of 3,6-bis[(1H-1,2,3,4-tetrazol-5-yl)-amino]-1,2,4,5-tetrazine (BTATz) could be prepared and determined through Fourier transform IR spectrometry, x-ray analysis, NMR and elemental analysis .


Molecular Structure Analysis

Tetrazoles have the highest nitrogen and highest energy contents among the stable azoles . The incorporation of diverse explosophoric groups or substituents into the tetrazole skeleton is beneficial to obtain high-nitrogen energetic materials having excellent energetic performance and suitable sensitivity .


Chemical Reactions Analysis

Energetic materials (EMs) refer to substances whose chemical reactions are accompanied by energy liberation . Nitrogen plays an important role among the elements. The strong and short nitrogen–nitrogen triple bond involved is a powerful energetic driving force for the generation of nitrogen molecules .


Physical And Chemical Properties Analysis

Tetrazoles are known for their remarkable properties including large nitrogen content and energy density, good thermal stability, low sensitivity, good energetic performance, environmental friendliness and so on . They are resistant to the action of acids, bases, and oxidizing and reducing agents .

Mechanism of Action

The mechanism of action of tetrazole derivatives is diverse, depending on their specific structure and the biological or chemical context in which they are used . For example, some tetrazole derivatives can act by preventing the synthesis of bacterial cell walls, resulting in cell lysis .

Safety and Hazards

Tetrazene, a derivative of tetrazole, is an explosive material used for sensitization of priming compositions . It is slightly more impact-sensitive than mercury fulminate . Safety data sheets for similar compounds suggest that they should be handled with care to avoid dust formation and inhalation .

Future Directions

Interest in tetrazole chemistry in recent decades has been increasing rapidly because of diverse biological and pharmaceutical applications . The medicinal chemistry and drug discovery field has witnessed a steep increase in the number of patents and publications . Future research may focus on developing new suitable EMs that balance large energy content with mechanical and chemical stability .

properties

IUPAC Name

4-chloro-N-(2H-tetrazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN6O/c8-4-1-2-9-5(3-4)6(15)10-7-11-13-14-12-7/h1-3H,(H2,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUHESAEMPFMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tetrazolyl)-4-chloro-2-pyridinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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